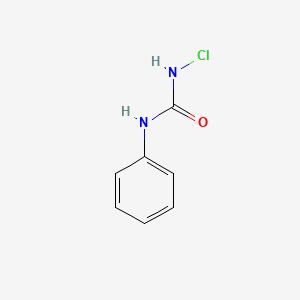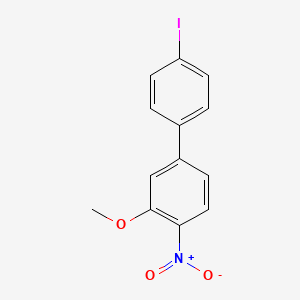
5-Ethyl-3,8-dimethyldodeca-1,3,4,8-tetraen-6-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-3,8-dimethyldodeca-1,3,4,8-tetraen-6-yne is a chemical compound characterized by its unique structure, which includes multiple double bonds and a triple bond This compound falls under the category of alkynes due to the presence of a carbon-carbon triple bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3,8-dimethyldodeca-1,3,4,8-tetraen-6-yne typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with simple organic molecules such as ethyl and methyl groups.
Formation of Intermediate Compounds: Through a series of reactions, including alkylation and dehydrohalogenation, intermediate compounds are formed.
Final Assembly: The intermediate compounds undergo coupling reactions, such as Sonogashira coupling, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3,8-dimethyldodeca-1,3,4,8-tetraen-6-yne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, altering the compound’s properties.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often employed.
Substitution: Halogens like bromine (Br₂) or chlorine (Cl₂) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkenes or alkanes.
Scientific Research Applications
5-Ethyl-3,8-dimethyldodeca-1,3,4,8-tetraen-6-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 5-Ethyl-3,8-dimethyldodeca-1,3,4,8-tetraen-6-yne involves its interaction with molecular targets through its multiple double and triple bonds. These interactions can lead to the formation of reactive intermediates, which can then participate in further chemical reactions. The specific pathways and targets depend on the context in which the compound is used, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
1,3,4,8-Dodecatetraen-6-yne: Shares a similar backbone but lacks the ethyl and methyl substitutions.
5-Ethyl-3,8-dimethyl-1,3,4,8-tetraene: Similar structure but without the triple bond.
3,8-Dimethyldodeca-1,3,4,8-tetraen-6-yne: Lacks the ethyl group.
Uniqueness
5-Ethyl-3,8-dimethyldodeca-1,3,4,8-tetraen-6-yne is unique due to its specific combination of ethyl and methyl groups along with the presence of both double and triple bonds. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
113478-68-5 |
|---|---|
Molecular Formula |
C16H22 |
Molecular Weight |
214.35 g/mol |
InChI |
InChI=1S/C16H22/c1-6-9-10-15(5)11-12-16(8-3)13-14(4)7-2/h7,10H,2,6,8-9H2,1,3-5H3 |
InChI Key |
IBWHFDYNAWMYPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C(C)C#CC(=C=C(C)C=C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


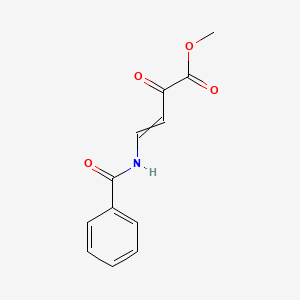


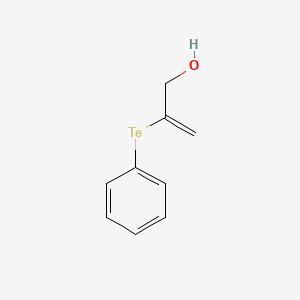
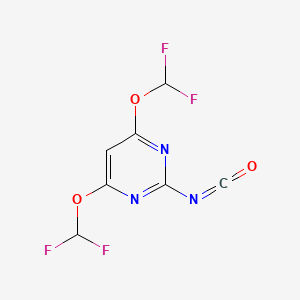
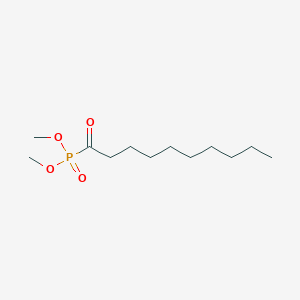
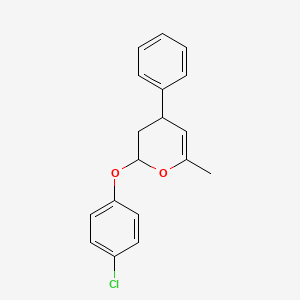
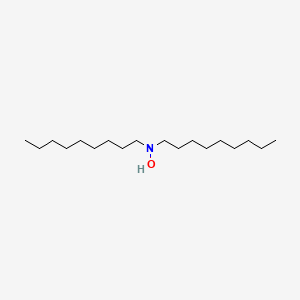

![Diethyl acetamido[(2-bromophenyl)methyl]propanedioate](/img/structure/B14295758.png)

